molecular formula C16H18ClNO2S B5788227 4-chloro-N-cyclohexylnaphthalene-1-sulfonamide

4-chloro-N-cyclohexylnaphthalene-1-sulfonamide

Cat. No.: B5788227
M. Wt: 323.8 g/mol
InChI Key: DWNUYTSHLRPMFE-UHFFFAOYSA-N
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Description

4-chloro-N-cyclohexylnaphthalene-1-sulfonamide is an organic compound with the molecular formula C16H18ClNO2S It is a derivative of naphthalene, featuring a sulfonamide group attached to the naphthalene ring, along with a chlorine atom and a cyclohexyl group

Safety and Hazards

The safety data sheet for a related compound, 4-Chloro-1-naphthol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . These precautions might also be applicable to 4-chloro-N-cyclohexyl-1-naphthalenesulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-cyclohexylnaphthalene-1-sulfonamide typically involves the sulfonation of naphthalene followed by chlorination and subsequent reaction with cyclohexylamine. The general steps are as follows:

    Sulfonation: Naphthalene is sulfonated using sulfuric acid to form naphthalene-1-sulfonic acid.

    Chlorination: The sulfonic acid derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.

    Amination: Finally, the chlorinated product is reacted with cyclohexylamine to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-cyclohexylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The products formed depend on the specific reaction and conditions. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-N-cyclohexylnaphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The chlorine and cyclohexyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-chloronaphthalene-1-sulfonamide: Lacks the cyclohexyl group, which may affect its biological activity.

    N-cyclohexylnaphthalene-1-sulfonamide: Lacks the chlorine atom, potentially altering its reactivity and applications.

Uniqueness: 4-chloro-N-cyclohexylnaphthalene-1-sulfonamide is unique due to the combination of the chlorine atom and the cyclohexyl group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-cyclohexylnaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c17-15-10-11-16(14-9-5-4-8-13(14)15)21(19,20)18-12-6-2-1-3-7-12/h4-5,8-12,18H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNUYTSHLRPMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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